molecular formula C14H14O2 B3025053 2-(1,3-Dioxolan-2-ylmethyl)naphthalene CAS No. 305861-54-5

2-(1,3-Dioxolan-2-ylmethyl)naphthalene

Cat. No. B3025053
M. Wt: 214.26 g/mol
InChI Key: HRWJWMQNHNCUBX-UHFFFAOYSA-N
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Description

“2-(1,3-Dioxolan-2-ylmethyl)naphthalene” is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.26 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “2-(1,3-Dioxolan-2-ylmethyl)naphthalene” is 1S/C14H14O2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9,14H,7-8,10H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1,3-Dioxolan-2-ylmethyl)naphthalene” is a white solid . It has a molecular weight of 214.26 and a molecular formula of C14H14O2 . The compound has a complexity of 223, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Reductive Opening and Synthetic Applications

  • Research Insight: 2-Phenyl-1,3-dioxolanes, including compounds related to 2-(1,3-Dioxolan-2-ylmethyl)naphthalene, are used in synthetic chemistry. They undergo reductive opening in the presence of lithium and naphthalene, producing monoprotected 1,2-diols and alcohols with potential applications in creating complex organic compounds (Gil, Ramón, & Yus, 1993).

Thermal Cyclization and Cascade Reactions

  • Research Insight: 2-(1,3-Dioxolan-2-yl)phenylallenes, closely related to 2-(1,3-Dioxolan-2-ylmethyl)naphthalene, can undergo thermal activation in toluene, leading to the formation of various naphthalene derivatives. This process involves a sequence of hydride shifts, electrocyclic ring closures, and aromatization, showcasing the compound's utility in generating complex naphthalene structures (Alajarín, Bonillo, Marín‐Luna, Sánchez-Andrada, & Vidal, 2013).

Catalysis and Generation of Functional Compounds

  • Research Insight: Naphthalene-catalyzed lithiation of 2-(chlorophenyl)-1,3-dioxolanes, a process relevant to 2-(1,3-Dioxolan-2-ylmethyl)naphthalene, is utilized to generate formyl- and acetyl-phenyl anion equivalents. This methodology is significant for synthesizing various functional organic compounds (Huerta, Gómez, & Yus, 1999).

Synthesis of Labelled Compounds

  • Research Insight: The synthesis of labeled naphthalenes starting from 2-(1,3-dioxolan-2-yl)-benzyl chloride (a similar compound) has been reported, indicating the use of these compounds in creating labeled molecules for research, such as in pharmaceuticals or tracer studies (Blocher & Zeller, 1992).

properties

IUPAC Name

2-(naphthalen-2-ylmethyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-6,9,14H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWJWMQNHNCUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397001
Record name 2-(naphthalen-2-ylmethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-ylmethyl)naphthalene

CAS RN

305861-54-5
Record name 2-(naphthalen-2-ylmethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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